molecular formula C32H18N8 B7722388 2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene

Cat. No.: B7722388
M. Wt: 514.5 g/mol
InChI Key: IEQIEDJGQAUEQZ-UHFFFAOYSA-N
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Description

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene, also known as phthalocyanine, is a large, aromatic macrocyclic compound. It is composed of four isoindole units linked by nitrogen atoms, forming a highly conjugated system. Phthalocyanines are known for their intense blue-green color and are widely used as dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalocyanines can be synthesized through several methods, including the cyclotetramerization of phthalonitrile or phthalic anhydride with a metal salt under high-temperature conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as ammonium molybdate, at temperatures ranging from 180°C to 250°C .

Industrial Production Methods

In industrial settings, phthalocyanines are produced using a similar cyclotetramerization process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through recrystallization or sublimation to obtain high-purity phthalocyanine .

Chemical Reactions Analysis

Types of Reactions

Phthalocyanines undergo various chemical reactions, including:

    Oxidation: Phthalocyanines can be oxidized to form phthalocyanine dications.

    Reduction: Reduction of phthalocyanines leads to the formation of phthalocyanine anions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phthalocyanine derivatives with different functional groups, such as halogens, alkyl groups, and nitro groups .

Scientific Research Applications

Phthalocyanines have a wide range of scientific research applications, including:

    Chemistry: Used as catalysts in various organic reactions due to their stable and highly conjugated structure.

    Biology: Employed in photodynamic therapy for cancer treatment, where they generate reactive oxygen species upon light activation to kill cancer cells.

    Medicine: Used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.

    Industry: Widely used as dyes and pigments in the textile and printing industries.

Mechanism of Action

Phthalocyanines exert their effects through various mechanisms, depending on their application. In photodynamic therapy, phthalocyanines absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that induce cell death. In catalysis, phthalocyanines facilitate the transfer of electrons, promoting the desired chemical reactions .

Comparison with Similar Compounds

Phthalocyanines are similar to other macrocyclic compounds, such as porphyrins and chlorins. phthalocyanines are unique due to their intense blue-green color, high thermal stability, and strong absorption in the visible region of the electromagnetic spectrum. Similar compounds include:

Properties

IUPAC Name

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQIEDJGQAUEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27290-25-1
Details Compound: 29H,31H-Phthalocyanine, homopolymer
Record name 29H,31H-Phthalocyanine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27290-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-93-6
Record name Phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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